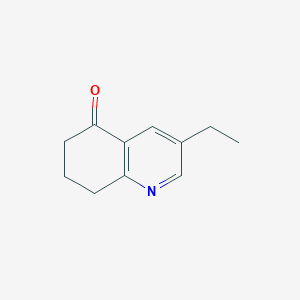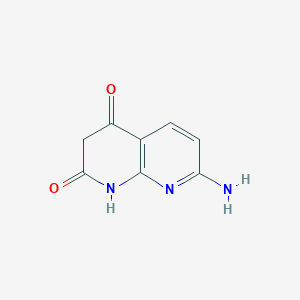![molecular formula C9H18N2O B11914368 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etil-6-oxa-2,9-diazaspiro[4.5]decano es un compuesto espiro caracterizado por una estructura bicíclica única. Este compuesto pertenece a la clase de compuestos espiro, que son conocidos por sus estructuras rígidas y tridimensionales. La presencia de átomos de oxígeno y nitrógeno en el sistema cíclico lo convierte en un tema interesante para varios estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Etil-6-oxa-2,9-diazaspiro[4.5]decano se puede lograr mediante varios métodos. Un enfoque común implica la reacción de tetrahidropirano-4-carbonitrilo con 1-bromo-2-fluoroetano bajo condiciones específicas . Este método es ventajoso debido a la disponibilidad de los materiales de partida y las condiciones de reacción relativamente sencillas.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-Etil-6-oxa-2,9-diazaspiro[4.5]decano no están bien documentados, se pueden aplicar los principios generales de la síntesis de compuestos espiro. Estos métodos suelen implicar reacciones a gran escala utilizando reactivos disponibles comercialmente, seguidas de procesos de purificación como la cristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Etil-6-oxa-2,9-diazaspiro[4.5]decano puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila son posibles, especialmente en los átomos de nitrógeno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-Etil-6-oxa-2,9-diazaspiro[4.5]decano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos espiro más complejos.
Biología: Estudiado por su posible actividad biológica, incluida la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Etil-6-oxa-2,9-diazaspiro[4.5]decano implica su interacción con objetivos moleculares específicos. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando así su actividad. Las vías y objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metil-6-oxa-2,9-diazaspiro[4.5]decano
- 6-Metil-2-oxa-6,9-diazaspiro[4.5]decano
- 2-Oxa-6,9-diazaspiro[4.5]decano-7,10-diona
Singularidad
2-Etil-6-oxa-2,9-diazaspiro[4.5]decano se destaca por su sustitución etil específica, que puede influir en su reactividad química y actividad biológica. Esta sustitución puede afectar la afinidad de unión del compuesto a objetivos moleculares y su estabilidad general, convirtiéndolo en un candidato único para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-9(8-11)7-10-4-6-12-9/h10H,2-8H2,1H3 |
Clave InChI |
MWIDZGGKEOHJCI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)


![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)

![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)



![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
